molecular formula C16H15F2N3O3S B5578205 2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B5578205
M. Wt: 367.4 g/mol
InChI Key: LTWLMYSEDKINSH-UHFFFAOYSA-N
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Description

  • Background : This compound belongs to a class of chemical entities known for their intricate molecular structure and potential in various applications. It exemplifies a typical synthetic challenge due to its complex configuration and potential for diverse chemical interactions and properties.

Synthesis Analysis

  • Synthesis Methods : The synthesis of such compounds generally involves multi-step reactions, employing various reagents and catalysts to build the complex structure. The process may involve the formation of intermediate compounds, which are then further reacted to achieve the desired product.

Molecular Structure Analysis

  • Conformation and Bonding : The compound's structure is characterized by a folded conformation about specific atoms, such as the methylene C atom in some related compounds (Subasri et al., 2016). This conformation is often stabilized by intramolecular hydrogen bonding, influencing the overall molecular geometry.

Chemical Reactions and Properties

  • Reactivity : Such molecules may exhibit diverse reactivity patterns due to the presence of multiple functional groups. The thioacetamide bridge, for instance, is a site for potential chemical reactions.

Physical Properties Analysis

  • Solubility and Stability : The solubility and stability of these compounds can be influenced by their molecular structure. For example, related compounds with similar structural motifs have been modified to enhance solubility or stability for specific applications (Shibuya et al., 2018).

Scientific Research Applications

Intestinal Transport Mechanisms

Studies on compounds like aminopterin enantiomers in dogs and humans have shed light on stereoselective oral uptake mechanisms, highlighting the role of proton-coupled folate transporters in the intestinal absorption process. This research has implications for understanding how various compounds, including potentially 2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, might be absorbed in the body through specific transporter mechanisms (A. Menter et al., 2012).

Metabolism and Disposition

Understanding the metabolism and disposition of compounds like "SB-649868," an orexin 1 and 2 receptor antagonist, helps in drug development processes by identifying metabolic pathways and potential metabolites. This knowledge can guide the development and therapeutic application of new compounds by indicating how they are processed and eliminated in the body (C. Renzulli et al., 2011).

Toxicity and Safety Profiles

Research on the toxicity profiles of various compounds, such as the study on "5-amino-2-(trifluoromethyl)pyridine" poisoning, provides valuable insights into the safe handling and use of chemical substances. Understanding the toxicological effects and safe exposure levels is crucial for the development of safety guidelines and the prevention of adverse health effects (Y. Tao et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications .

properties

IUPAC Name

2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c1-9-6-11(15(17)18)21-16(19-9)25-8-14(22)20-10-2-3-12-13(7-10)24-5-4-23-12/h2-3,6-7,15H,4-5,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLMYSEDKINSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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